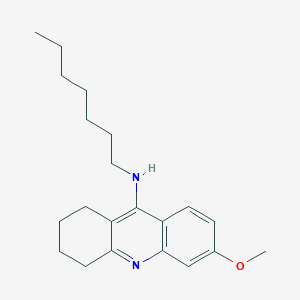![molecular formula C16H17ClN2O5 B070465 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine CAS No. 180179-64-0](/img/structure/B70465.png)
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound with the molecular formula C16H17ClN2O5 and a molecular weight of 352.77 g/mol. This compound is known for its unique structure, which combines glycine and morpholine with a naphthalene derivative.
准备方法
The synthesis of 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine involves several steps. Typically, the synthetic route includes the reaction of glycine with 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with morpholine to yield the final compound. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the naphthalene ring or other parts of the molecule.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学研究应用
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The naphthalene derivative part of the molecule can interact with enzymes or receptors, potentially inhibiting or activating their functions. The glycine and morpholine components may also contribute to its overall activity by enhancing its binding affinity or stability .
相似化合物的比较
Similar compounds to 2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine include:
N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)glycine: This compound lacks the morpholine component, which may affect its overall activity and properties.
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (11): This compound uses L-Leucine instead of glycine, which can result in different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of glycine, morpholine, and the naphthalene derivative, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
180179-64-0 |
|---|---|
分子式 |
C16H17ClN2O5 |
分子量 |
352.77 g/mol |
IUPAC 名称 |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine |
InChI |
InChI=1S/C12H8ClNO4.C4H9NO/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17;1-3-6-4-2-5-1/h1-4,14H,5H2,(H,15,16);5H,1-4H2 |
InChI 键 |
GBXXHPUYVBOCQW-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
规范 SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Key on ui other cas no. |
180179-64-0 |
同义词 |
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. wi th morpholine (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)













